molecular formula C9H18N2O4S B2593164 Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide CAS No. 2155852-62-1

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide

Cat. No.: B2593164
CAS No.: 2155852-62-1
M. Wt: 250.31
InChI Key: PVYHZDWYMXNDJQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is derived from its two primary components: acetic acid (C₂H₄O₂) and 2-(pyrrolidin-3-yl)-1,2-thiazolidine 1,1-dioxide . The thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at position 2 with a pyrrolidin-3-yl group, while the sulfur atom bears two oxygen atoms (1,1-dioxide). Acetic acid acts as a counterion in this salt structure.

Key Nomenclature Rules :

  • Thiazolidine Core : The numbering follows IUPAC guidelines, with sulfur at position 1 and nitrogen at position 2.
  • Substituent Placement : The pyrrolidin-3-yl group is attached to the nitrogen at position 2 of the thiazolidine ring.
  • Oxidation State : The "1,1-dioxide" descriptor specifies two oxygen atoms bonded to sulfur, reflecting its oxidized state.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₉H₁₈N₂O₄S , combining acetic acid (C₂H₄O₂) and the thiazolidine dioxide component (C₇H₁₄N₂O₂S).

Component Molecular Formula Contribution to Final Formula
Acetic acid C₂H₄O₂ C₂H₄O₂
2-(Pyrrolidin-3-yl)-1,2-thiazolidine 1,1-dioxide C₇H₁₄N₂O₂S C₇H₁₄N₂O₂S
Total C₉H₁₈N₂O₄S

Stereochemical Aspects :

  • The pyrrolidin-3-yl group introduces potential stereochemical complexity. The nitrogen in pyrrolidine is tertiary, but the substituent’s position (3-yl) does not inherently create stereocenters.
  • The thiazolidine ring’s conformation may influence molecular packing, though no experimental data confirm stereoisomerism in this compound.

Crystallographic Analysis and Solid-State Properties

Crystallographic data for this specific compound are limited, but insights can be drawn from structurally related thiazolidine dioxide salts. For example:

  • Hydrogen Bonding : Acetate ions often form hydrogen bonds with the thiazolidine ring’s nitrogen or oxygen atoms, stabilizing the crystal lattice.
  • Planar Geometry : The thiazolidine ring and acetate group typically adopt planar conformations, with dihedral angles between 47° and 58° in analogous salts.
  • Hydration States : Some thiazolidine dioxide salts form hydrated crystals (e.g., ethylene diamine salts), but the anhydrous form is also common.

Key Observations from Related Compounds :

Property Example Compound (Salt) Behavior
Hydrogen Bonding 2,4-Dioxothiazolidine-5-acetate N–H···O bonds between cation and anion
Dihedral Angles Benzimidazole salts 47–58° between acetate and thiazolidine rings
Hydration Ethylene diamine salts Water molecules bridge cations and anions

Tautomeric Forms and Conformational Isomerism

Tautomerism :
The compound lacks keto-enol tautomerism due to the absence of acidic protons adjacent to carbonyl groups. The 1,1-dioxide group on sulfur and the acetate ion are stable in their respective oxidation states.

Conformational Isomerism :

  • Pyrrolidine Ring Flexibility : The pyrrolidin-3-yl group can adopt multiple conformations (e.g., chair vs. envelope), but these are not distinct stereoisomers.
  • Thiazolidine Ring Puckering : The five-membered ring may exhibit envelope or twist conformations, though experimental data are unavailable for this compound.

Properties

IUPAC Name

acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.C2H4O2/c10-12(11)5-1-4-9(12)7-2-3-8-6-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHZDWYMXNDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(S(=O)(=O)C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide typically involves a multi-step process. One common method includes the reaction of pyrrolidine with thiazolidine-1,1-dioxide in the presence of acetic acid. The reaction conditions often require refluxing in an appropriate solvent, such as toluene, to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques like nano-catalysis and green chemistry approaches .

Chemical Reactions Analysis

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Structure

The compound features a thiazolidine ring, which is known for its biological activity. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidine derivatives, including acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide. For instance:

  • Case Study : A study published in PMC demonstrated that derivatives of thiazolidine exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential use as novel antibiotics .

Antifungal Properties

The compound also shows promise in antifungal applications. Research indicates that certain thiazolidine derivatives can inhibit fungal growth effectively:

  • Case Study : In a study focused on antifungal activity, derivatives were synthesized and evaluated against various fungal strains, demonstrating notable efficacy .

Anti-inflammatory Effects

Thiazolidines have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may lead to therapeutic applications in treating chronic inflammatory diseases.

Drug Development

Acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide serves as a precursor for developing new pharmacological agents. Its structural features allow it to be modified into various derivatives with enhanced biological activity.

Table 1: Biological Activities of Thiazolidine Derivatives

Compound NameActivity TypeEfficacy LevelReference
Acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidineAntibacterialHigh
Acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidineAntifungalModerate
Acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidineAnti-inflammatoryPotential

Table 2: Synthesis Methods Overview

Method TypeDescriptionYield (%)
CondensationReaction with acetic acidUp to 85%
CyclizationFormation of thiazolidine ringUp to 90%

Mechanism of Action

The mechanism of action of acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide and related sulfone-containing heterocycles:

Compound Name Core Structure Substituents Key Properties/Reactivity Reference
This compound 1,2-Thiazolidine 1,1-dioxide 2-Pyrrolidin-3-yl, acetic acid Likely hydrolytically sensitive; potential sulfonamide formation via amine reactions
2-Nitro-1,2-thiazolidine 1,1-dioxide 1,2-Thiazolidine 1,1-dioxide 2-Nitro Electron-deficient due to nitro group; may exhibit enhanced reactivity toward nucleophiles
2-Phenyl-1,2-thiazolidine 1,1-dioxide 1,2-Thiazolidine 1,1-dioxide 2-Phenyl Increased lipophilicity; aromatic stabilization may enhance thermal stability
1,2-Thiazetidine-3-acetic acid 1,1-dioxide derivatives 1,2-Thiazetidine 1,1-dioxide N-Alkyl/N-acyl groups, acetic acid Higher ring strain (4-membered); hydrolyzes to sulfonic acids; forms sulfonamides
3-Substituted 1,2-benzisothiazole 1,1-dioxide oxides Benzisothiazole 1,1-dioxide 3-Substituents (e.g., aryl, alkyl) Steric hindrance reduces oxygen-transfer reactivity; used as selective oxidizing agents

Key Findings:

Ring Size and Reactivity: The five-membered thiazolidine ring in the target compound is less strained compared to four-membered thiazetidine analogs (e.g., 1,2-thiazetidine-3-acetic acid derivatives), which hydrolyze rapidly to sulfonic acids under humid conditions .

Acetic acid moieties (common in thiazetidine and benzothiazine derivatives) may enhance water solubility and enable salt formation, a property shared with the target compound .

Synthetic Pathways: N-Alkylation and N-acylation methods used for thiazetidine derivatives (e.g., bromoacetate alkylation) could be applicable to the target compound, though pyrrolidine substitution may require tailored protecting-group strategies .

Biological activity data for 1,2-benzothiazine acetic acid derivatives () suggest sulfone-containing heterocycles may target enzymes like acetylcholinesterase, though direct evidence for the target compound is lacking .

Biological Activity

Acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide, also known as 2-(2-pyrrolidin-3-yl-1,3-thiazol-5-yl)acetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C9H12N2O2S
  • Molecular Weight : 212.27 g/mol .

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit notable anticancer properties. For instance:

  • Mechanism : The compound interacts with various cellular pathways that regulate apoptosis and cell proliferation. It has been shown to inhibit the Bcl-2 protein, which is crucial for cancer cell survival .
  • Case Study : A study demonstrated that certain thiazolidine compounds displayed cytotoxic effects against Jurkat cells (a model for T-cell leukemia), with IC50 values lower than standard drugs like doxorubicin .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties:

  • Activity Spectrum : Compounds similar to acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide have shown higher antibacterial activity compared to antifungal activity .
  • Research Findings : In vitro studies revealed significant inhibition of bacterial growth in several strains, indicating potential use in treating infections caused by resistant bacteria.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored:

  • Research Findings : Some derivatives exhibited a protective effect against seizures in animal models, suggesting that they may modulate neurotransmitter systems involved in seizure activity .

The biological activity of acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide can be attributed to several mechanisms:

  • Protein Interaction : The compound acts as an inhibitor of specific protein phosphatases (e.g., PTPN1), which play a role in signal transduction pathways that regulate cellular responses .
  • Cell Cycle Regulation : By modulating key proteins involved in the cell cycle, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.

Data Summary Table

Activity TypeMechanismReference
AnticancerInhibition of Bcl-2
AntimicrobialInhibition of bacterial growth
AnticonvulsantModulation of neurotransmitter systems

Q & A

Basic Research Question

  • Acute toxicity screening : Conduct OECD Guideline 423 trials in rodents, focusing on respiratory and CNS effects (observed in related pyridine derivatives) .
  • Genotoxicity assays : Use Ames tests (± metabolic activation) to rule out mutagenicity.
  • Environmental safety : Assess biodegradability via OECD 301F tests, as sulfone-containing compounds may persist in aquatic systems .

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